A Comprehensive Guide to the Synthesis and Characterization of 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one
A Comprehensive Guide to the Synthesis and Characterization of 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one
Abstract: This technical guide provides a detailed methodology for the synthesis and characterization of 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyridazinone scaffold is a well-established pharmacophore present in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The title compound, featuring a dichlorinated pyridazinone core and a pyridyl substituent, serves as a versatile intermediate for the synthesis of novel molecular entities. The reactive chlorine atoms at the C4 and C5 positions are amenable to nucleophilic substitution, enabling extensive functionalization to explore structure-activity relationships (SAR).[3][4] This document outlines a robust synthetic protocol starting from commercially available mucochloric acid, details comprehensive characterization techniques, and discusses the rationale behind the experimental design.
Introduction and Strategic Rationale
The Pyridazinone Scaffold: A Privileged Structure in Medicinal Chemistry
The pyridazin-3(2H)-one ring system is a prominent heterocyclic motif in the design of biologically active molecules. Its structural features, including hydrogen bond donors and acceptors, and a planar aromatic system, allow for effective interactions with various biological targets. The versatility of the pyridazinone core, which can be readily substituted at multiple positions, makes it a valuable starting point for generating compound libraries for high-throughput screening.[5] Derivatives have shown promise as anticancer agents, with some analogues demonstrating significant tumor inhibition in preclinical models.[3][6]
Focus Molecule: 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one
The target molecule combines three key features of strategic importance:
-
The Pyridazinone Core: Provides the fundamental pharmacophore.
-
Dichlorination: The chlorine atoms at the C4 and C5 positions are not merely substituents; they are reactive handles. Their electron-withdrawing nature influences the electronics of the ring, and more importantly, they serve as excellent leaving groups for nucleophilic aromatic substitution (SNAᵣ) reactions.[7] This allows for the introduction of diverse functionalities (e.g., amines, thiols, azides) to build a library of analogues.[4]
-
The Pyridin-2-yl Substituent: The introduction of a second nitrogen-containing heterocycle can significantly impact the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. It also provides an additional site for potential drug-receptor interactions.
The synthesis strategy presented herein is grounded in established, high-yielding reactions for pyridazinone formation, prioritizing efficiency, and the use of readily accessible starting materials.[3][8]
Proposed Synthetic Pathway
The most efficient and logical route to the target compound is a direct condensation-cyclization reaction between mucochloric acid and 2-hydrazinopyridine. Mucochloric acid is an ideal starting material as it is commercially available and can be derived from biomass, representing an element of green chemistry.[3][6] The reaction proceeds via the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield the stable pyridazinone ring.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
This protocol is based on well-documented procedures for the synthesis of analogous N-substituted 4,5-dichloropyridazinones.[3]
Synthesis of 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one
Materials:
-
Mucochloric acid (1.0 eq)
-
2-Hydrazinopyridine (1.1 eq)
-
Glacial Acetic Acid
-
Methanol
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve mucochloric acid (1.0 eq) in a minimal amount of glacial acetic acid.
-
Addition of Hydrazine: To the stirring solution, add 2-hydrazinopyridine (1.1 eq) portion-wise at room temperature. An initial color change and formation of a precipitate (the hydrazone intermediate) may be observed.
-
Cyclization: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexane as the mobile phase). The disappearance of the starting materials and the formation of a new, less polar spot indicates product formation.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice water. This will precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with cold deionized water and a small amount of cold methanol to remove residual acetic acid and impurities.
-
Neutralization (Optional but Recommended): If the crude product is highly acidic, it can be suspended in water and neutralized by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. Re-filter the solid.
-
Drying: Dry the crude product under vacuum.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield the final product as a crystalline solid.
Causality and Justification:
-
Use of Acetic Acid: Glacial acetic acid serves as both a solvent and an acid catalyst, facilitating the dehydration step required for cyclization of the hydrazone intermediate.[3]
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for the intramolecular cyclization to form the thermodynamically stable pyridazinone ring.
-
Precipitation in Ice Water: The product is significantly less soluble in cold water than in acetic acid, leading to efficient precipitation and separation from the reaction solvent.
Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one.
Physicochemical and Spectroscopic Data
| Property | Expected Value/Observation |
| Molecular Formula | C₉H₅Cl₂N₃O |
| Molecular Weight | 242.06 g/mol |
| Appearance | Off-white to beige crystalline solid[9] |
| Melting Point | Expected in the range of 160-180 °C (by analogy to similar structures[10][11]) |
| Solubility | Slightly soluble in methanol and DMSO[9] |
| ¹H NMR | Expected signals for pyridyl protons (~7.0-8.5 ppm) and the pyridazinone proton (~7.5-8.0 ppm). |
| ¹³C NMR | Expected signals for carbonyl carbon (~160-165 ppm), chlorinated carbons (~125-150 ppm), and pyridyl carbons (~110-150 ppm).[3] |
| Mass Spec (EI/ESI) | Molecular ion (M⁺) peak with a characteristic isotopic cluster for two chlorine atoms at m/z 241, 243, 245. |
| IR Spectroscopy (KBr) | Characteristic C=O stretch (~1660-1690 cm⁻¹), C=N, and C-Cl absorptions.[3][12] |
Note: NMR chemical shifts are predictions and should be confirmed experimentally.
Strategic Applications and Further Functionalization
The synthesized 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one is not an endpoint but a strategic platform for creating diverse chemical entities. The two chlorine atoms are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.
Caption: Potential downstream functionalization pathways.
The regioselectivity of these substitutions can often be controlled by reaction conditions, providing access to a wide range of derivatives for biological screening and SAR studies.[7]
Safety and Handling
-
Mucochloric acid: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
2-Hydrazinopyridine: Toxic and a potential sensitizer. Avoid inhalation and skin contact.
-
Chlorinated Compounds: Handle with care as many chlorinated organic compounds have associated toxicities.
-
All manipulations should be performed in a well-ventilated fume hood.
References
-
Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. (2009). Molecules. [Link]
-
Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. (2014). SAJ Cancer Science. [Link]
-
4,5-Dichloro-3(2H)-pyridazinone. LookChem. [Link]
-
Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. (2026). International Journal of Chemistry and Pharmaceutical Sciences. [Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2023). Molecules. [Link]
-
Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. (2014). ResearchGate. [Link]
-
Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. (2026). Pharma Research Library. [Link]
-
Designing Synthesis and Biological Evaluation of Pyridazinone Derivatives. (n.d.). International Journal of Research in Engineering and Science. [Link]
-
4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone. PubChem. [Link]
-
Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone. PrepChem.com. [Link]
-
Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (2008). Biomedical and Pharmacology Journal. [Link]
-
4,5-dichloro-2-phenylpyridazin-3-one. Chemical Synthesis Database. [Link]
-
4,5-Dichloro-2-methylpyridazin-3(2H)-one. (n.d.). PMC. [Link]
-
An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. (n.d.). PMC. [Link]
-
Functionalization of 4,5-Dichloropyridazin-3(2H)-one. (2014). ResearchGate. [Link]
Sources
- 1. biomedpharmajournal.org [biomedpharmajournal.org]
- 2. 4,5-Dichloro-2-methylpyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarena.com [scholarena.com]
- 4. prepchem.com [prepchem.com]
- 5. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. researchgate.net [researchgate.net]
